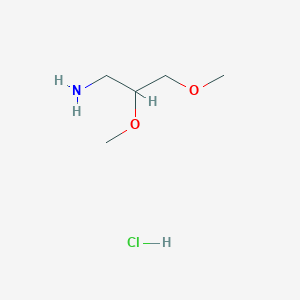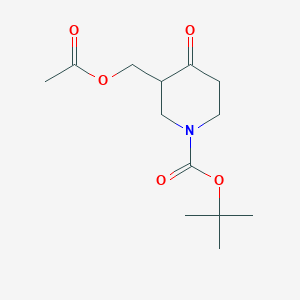
tert-Butyl-3-(Acetoxymethyl)-4-oxopiperidin-1-carboxylat
Übersicht
Beschreibung
tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, an acetoxymethyl group, and a 4-oxo functional group on the piperidine ring
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study enzyme activity, receptor binding, or other biochemical processes.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other valuable chemicals or as a catalyst in certain reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Acetoxymethylation: The acetoxymethyl group can be introduced through an acetylation reaction using acetic anhydride and a suitable catalyst.
Oxidation: The 4-oxo group can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the 4-oxo group to a hydroxyl group.
Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The acetoxymethyl group can act as a leaving group in enzymatic reactions, while the 4-oxo group can participate in hydrogen bonding or other interactions with biological molecules. The tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an acetoxymethyl group.
tert-Butyl 3-(methoxymethyl)-4-oxopiperidine-1-carboxylate: Similar structure but with a methoxymethyl group instead of an acetoxymethyl group.
tert-Butyl 3-(chloromethyl)-4-oxopiperidine-1-carboxylate: Similar structure but with a chloromethyl group instead of an acetoxymethyl group.
Uniqueness
tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate is unique due to the presence of the acetoxymethyl group, which can undergo specific chemical reactions that other similar compounds may not. This functional group can be easily modified, making the compound a versatile intermediate in organic synthesis. Additionally, the combination of the tert-butyl ester and 4-oxo groups provides unique physicochemical properties that can be exploited in various applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-(acetyloxymethyl)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-9(15)18-8-10-7-14(6-5-11(10)16)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDTXJJNCYFCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CN(CCC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



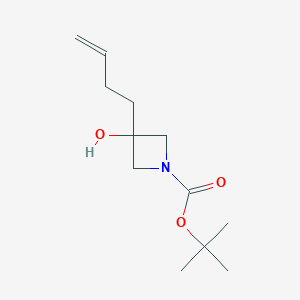
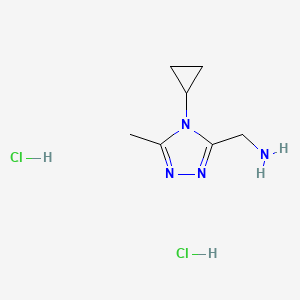
![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)
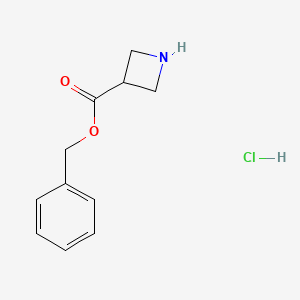

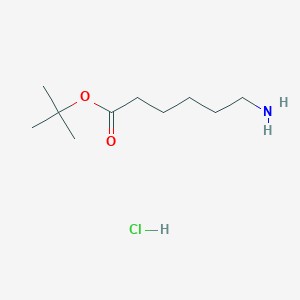


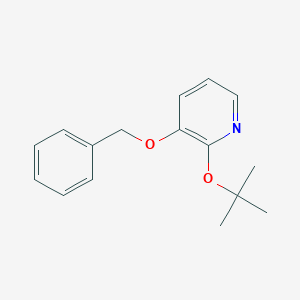
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride](/img/structure/B1377536.png)

